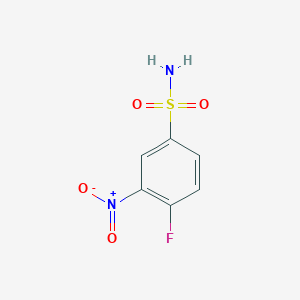

4-Fluoro-3-nitrobenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 4-Fluoro-3-nitrobenzenesulfonamide can be achieved through various methods. For example, 2- and 4-Nitrobenzenesulfonamides, which share structural similarities, can be readily prepared from primary amines and undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These compounds can be deprotected via Meisenheimer complexes, giving secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Molecular Structure Analysis

The molecular conformation and vibrational analysis of nitrobenzenesulfonamide derivatives have been extensively studied. Using FT-IR and FT-Raman spectroscopy along with density functional theory (DFT), the structural and vibrational properties of 2-, 3-, and 4-nitrobenzenesulfonamide were elucidated. These studies reveal the impact of nitro group substitution on the characteristic bands in the spectra, providing insights into the molecular structure of such compounds (Karabacak, Postalcilar, & Cinar, 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-Fluoro-3-nitrobenzenesulfonamide and its derivatives are diverse. One notable reaction is the enantiodivergent electrophilic fluorination, which utilizes N-fluorobenzenesulfonimide (NFSI) as a key reactant, demonstrating the compound's role in asymmetric synthesis (Yamamoto et al., 2011).

Physical Properties Analysis

Investigations into the crystal structures and conformational properties of related sulfonamide compounds have been performed. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives have been studied to understand their packing patterns, intermolecular interactions, and by using Hirshfeld surface analysis to delve into their two-dimensional architecture (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-3-nitrobenzenesulfonamide derivatives, such as reactivity and stability, are crucial for their application in organic synthesis. A study on the synthesis of novel N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzenesulfonamides highlighted their potential as secondary labelling precursors for the synthesis of 18F-labelled compounds, indicating their significant reactivity and utility in radiopharmaceuticals (Schirrmacher et al., 2003).

Scientific Research Applications

Organic Synthesis and Chemical Transformations :

- 2- and 4-nitrobenzenesulfonamides are utilized as tools for preparing secondary amines and protecting them from oxidative degradation (Fukuyama, Jow, & Cheung, 1995).

- In the synthesis of enantioselective fluorination of 2-oxindoles, the reactivity and selectivity of N-fluorobenzenesulfonamides are fine-tuned using substituents, leading to excellent yields and enantioselectivity (Wang, Li, Hu, Yang, Wu, & He, 2014).

- Polymer-supported benzenesulfonamides are key intermediates in various chemical transformations, yielding diverse privileged scaffolds in solid-phase synthesis (Fülöpová & Soural, 2015).

- 4-Cyanobenzenesulfonamides act as amine protecting/activating groups in amine synthesis, cleaving to the parent amine under specific conditions (Schmidt, Stokes, Davies, & Roberts, 2017).

Medicinal Chemistry and Drug Development :

- New compounds containing 4-nitrobenzenesulfonamide demonstrate middle analgesic activity and high tranquilizing action, making them candidates for pain therapy (Zlenko, Palchikov, & Rybalko, 2012).

- The primary sulfonamide group facilitates ring-forming cascades in the development of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

- New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides effectively inhibit bacterial biofilms and show low cytotoxicity (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

Materials Science and Sensor Technology :

- A novel synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride offers a cost-effective alternative for certain applications (Du, Chen, Zheng, & Xu, 2005).

- Fabrication of silica particles functionalized with chromophores and amino groups utilizes the synergy of poly(vinylamine) adsorption and nucleophilic aromatic substitution with fluoroaromatics (Roth, Simon, Bellmann, Seifert, & Spange, 2006).

- A grafted gold electrode based platform using 4-Fluoro-3-nitrophenyl enables label-free electrochemical detection of interleukin-2 protein (Arya & Park, 2014).

Safety And Hazards

properties

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYVDRRKPVJSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588415 | |

| Record name | 4-Fluoro-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-nitrobenzenesulfonamide | |

CAS RN |

406233-31-6 | |

| Record name | 4-Fluoro-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

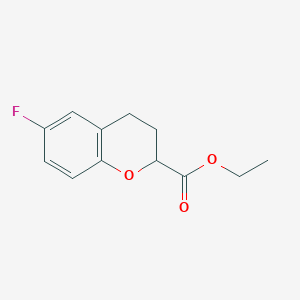

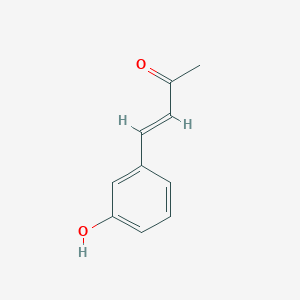

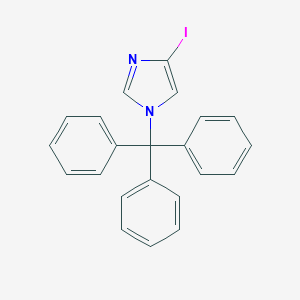

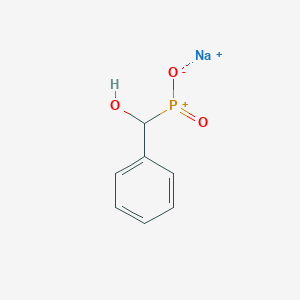

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)